![molecular formula C10H17Cl2N3O3 B2826344 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride CAS No. 1461704-87-9](/img/structure/B2826344.png)
5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride
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Overview
Description
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . It has a molecular weight of 298.17 . The IUPAC name for this compound is 5-((4-methylpiperazin-1-yl)methyl)isoxazole-3-carboxylic acid dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H . This indicates that the molecule contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.17 . Further details about its physical and chemical properties were not found in the sources retrieved.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Tuberculostatic Activity : Compounds containing phenylpiperazine, similar to the core structure of the mentioned chemical, have shown tuberculostatic activity. Minimum inhibiting concentrations were found within 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
- Antimicrobial Properties : Novel 1,2,4-Triazole derivatives, with structural similarities, have demonstrated antimicrobial activities, offering potential for new antimicrobial agents (Bektaş et al., 2007).
Neuropharmacology and Central Nervous System (CNS) Studies
- Atypical Antipsychotic Activity : A study on 5-(4-methylpiperazin-1-yl)-8-chloro-pyridol{2,3b}{1,5}benzoxazepine (JL13) showed atypical antipsychotic profile, with effects on extracellular dopamine in the prefrontal cortex of rats (Invernizzi et al., 2000).
- Cerebral Protective Agents : Novel 4-arylazole derivatives with amino groups, structurally similar, showed significant anti-anoxic activity and potential in cerebral protection (Ohkubo et al., 1995).
Design and Synthesis of Novel Compounds
- Synthesis of Novel 2-Amino-5-Hydroxyindole Derivatives : These derivatives, structurally related, showed potential in treating inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr et al., 2006).
Pharmacological Characterization
- Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist : Compound S32212, with a related structure, was characterized for its antidepressant properties and effects on neurochemistry and electrophysiology (Dekeyne et al., 2012).
Miscellaneous Applications
- Anti-inflammatory Activities : Some derivatives showed significant anti-inflammatory activity, indicating potential use in anti-inflammatory drugs (Koksal et al., 2013).
- Bronchodilator Properties : The synthesis of 1,3-Bis(4-methyloxazol-5-yl)xanthine, derived from a similar compound, was studied for potential use as a bronchodilator (Ray & Ghosh, 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKQQVHGHOJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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